molecular formula C13H16N2O2S2 B2779376 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 748777-74-4

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2779376
CAS RN: 748777-74-4
M. Wt: 296.4
InChI Key: VMMGCORBXAPZFZ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves a pyridopyrimidine moiety . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Chemical Reactions Analysis

An operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Crystal Structure Analysis

Bosentan Monohydrate studies reveal insights into crystal packing and molecular interactions, critical for understanding the solid-state properties of pharmaceutical compounds. The analysis of dihedral angles and hydrogen bonding in the crystal structure helps in the prediction of compound stability and solubility (M. Kaur et al., 2012).

Heterocyclic Chemistry

Research on Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives highlights the synthesis and characterization of sulfanylidene pyrimidine derivatives, showcasing the methodological advances in heterocyclic chemistry and the potential for developing novel compounds with diverse biological activities (B. Sarojini et al., 2015).

Novel Synthesis Approaches

The Highly Regioselective Synthesis of 3,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones demonstrates innovative synthetic routes to produce structurally diverse pyrimidinone derivatives. Such studies are foundational for the development of new materials and pharmaceuticals (Josiane M. dos Santos et al., 2015).

Pharmacological Potential

Synthesis and Evaluation of Anti-Ulcer Activity of benzimidazole derivative emphasizes the pharmacological relevance of sulfanylidene pyrimidinone compounds. By synthesizing and testing novel compounds, researchers explore potential therapeutic applications, such as treatments for ulcers (Sandhya Rani Madala, 2017).

Mechanism of Action

While the specific mechanism of action for your compound is not available, related compounds such as PD-173955, which is known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that there may be potential for future research and development in this area.

properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-17-7-6-15-12(16)10-8-4-2-3-5-9(8)19-11(10)14-13(15)18/h2-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMGCORBXAPZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

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